molecular formula C16H20O B14206961 2-(Propan-2-yl)-2-(prop-2-en-1-yl)-3,4-dihydronaphthalen-1(2H)-one CAS No. 836628-52-5

2-(Propan-2-yl)-2-(prop-2-en-1-yl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B14206961
CAS No.: 836628-52-5
M. Wt: 228.33 g/mol
InChI Key: BBSGROPONLNFEC-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-2-(prop-2-en-1-yl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones. This compound is characterized by the presence of a naphthalene ring system with a ketone functional group at the 1-position, and two alkyl substituents at the 2-position. The structure of this compound imparts unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)-2-(prop-2-en-1-yl)-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting intermediate can then be subjected to further alkylation reactions to introduce the propan-2-yl and prop-2-en-1-yl substituents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation followed by alkylation using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-2-(prop-2-en-1-yl)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The ketone functional group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The alkyl substituents can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(Propan-2-yl)-2-(prop-2-en-1-yl)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications, including:

    Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)-2-(prop-2-en-1-yl)-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(Propan-2-yl)-3,4-dihydronaphthalen-1(2H)-one: Lacks the prop-2-en-1-yl substituent.

    2-(Prop-2-en-1-yl)-3,4-dihydronaphthalen-1(2H)-one: Lacks the propan-2-yl substituent.

    2-(Propan-2-yl)-2-(prop-2-en-1-yl)-naphthalen-1-one: Lacks the dihydro component.

Uniqueness

2-(Propan-2-yl)-2-(prop-2-en-1-yl)-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of both propan-2-yl and prop-2-en-1-yl substituents on the naphthalenone core. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

836628-52-5

Molecular Formula

C16H20O

Molecular Weight

228.33 g/mol

IUPAC Name

2-propan-2-yl-2-prop-2-enyl-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C16H20O/c1-4-10-16(12(2)3)11-9-13-7-5-6-8-14(13)15(16)17/h4-8,12H,1,9-11H2,2-3H3

InChI Key

BBSGROPONLNFEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCC2=CC=CC=C2C1=O)CC=C

Origin of Product

United States

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